
4-(1-Methoxy-1H-indol-3-yl)-2-methylbutan-1-ol
Overview
Description
(betaR)-1-Methoxy-beta-methyl-1H-indole-3-butanol and (+)-2-Methyl-4-(1-methoxyindol-3-yl)-1-butanol are complex organic compounds belonging to the indole family. These compounds are characterized by their unique structural features, which include a methoxy group and a butanol side chain attached to the indole core. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (betaR)-1-Methoxy-beta-methyl-1H-indole-3-butanol and (+)-2-Methyl-4-(1-methoxyindol-3-yl)-1-butanol typically involves multi-step organic reactions. One common method is the Claisen–Schmidt condensation, which is catalyzed by either acid or base. For instance, the synthesis of indole hybrid chalcones can be achieved using LiOH hydrate in ethanol at room temperature or using aqueous NaOH or KOH under reflux conditions .
Industrial Production Methods
Industrial production of these compounds often involves large-scale organic synthesis techniques. The process may include the use of automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(betaR)-1-Methoxy-beta-methyl-1H-indole-3-butanol and (+)-2-Methyl-4-(1-methoxyindol-3-yl)-1-butanol undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert these compounds into their respective alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, particularly at the indole nitrogen or the methoxy group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Solvents such as ethanol, methanol, and dichloromethane are frequently used to facilitate these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
(betaR)-1-Methoxy-beta-methyl-1H-indole-3-butanol and (+)-2-Methyl-4-(1-methoxyindol-3-yl)-1-butanol have several scientific research applications:
Chemistry: These compounds are used as intermediates in the synthesis of more complex molecules.
Medicine: Indole derivatives are often explored for their therapeutic potential in treating various diseases.
Industry: These compounds can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (betaR)-1-Methoxy-beta-methyl-1H-indole-3-butanol and (+)-2-Methyl-4-(1-methoxyindol-3-yl)-1-butanol involves their interaction with specific molecular targets. These compounds can bind to proteins, enzymes, or DNA, affecting their function and leading to various biological effects. For example, indole-based compounds have been shown to interact with DNA through groove binding, which can inhibit the proliferation of cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 1-Methoxyindole-3-acetonitrile
- 3-(Isothiocyanatomethyl)-1-methoxy-1H-indole
- S-Methyl [(1-methoxy-1H-indol-3-yl)methyl]carbamothioate
Uniqueness
(betaR)-1-Methoxy-beta-methyl-1H-indole-3-butanol and (+)-2-Methyl-4-(1-methoxyindol-3-yl)-1-butanol are unique due to their specific structural features, which include a methoxy group and a butanol side chain. These features contribute to their distinct chemical and biological properties, making them valuable in various research and industrial applications.
Properties
IUPAC Name |
4-(1-methoxyindol-3-yl)-2-methylbutan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-11(10-16)7-8-12-9-15(17-2)14-6-4-3-5-13(12)14/h3-6,9,11,16H,7-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGYVMFMFZWJGDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CN(C2=CC=CC=C21)OC)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


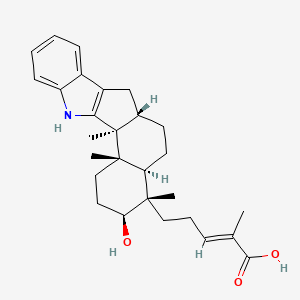

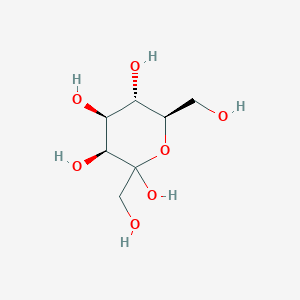
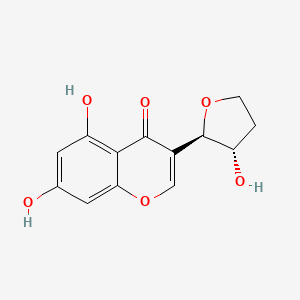
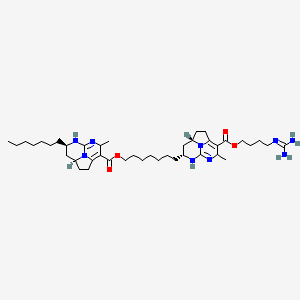
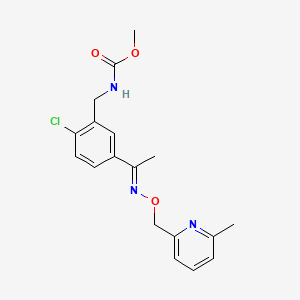

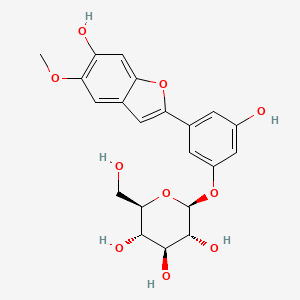
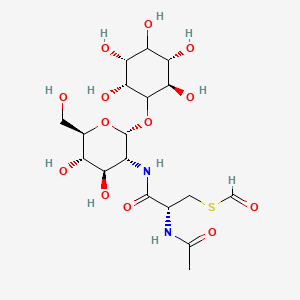

![1-[2-[4-Methoxy-3-[3-(4-methoxyphenyl)propoxy]phenyl]ethyl]imidazole;hydrochloride](/img/structure/B1248058.png)
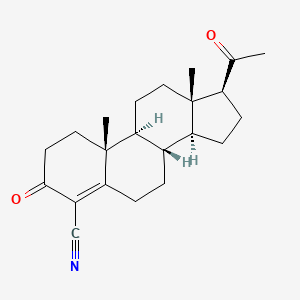
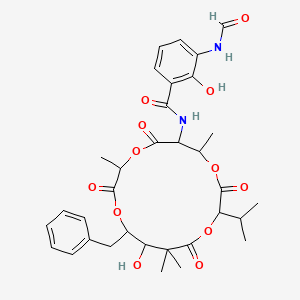
![5-chloro-3-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-[[(2R,4R,5R)-4-hydroxy-5-(methylamino)oxan-2-yl]oxymethyl]-5-methoxyoxan-2-yl]-13-methyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17,19,21-nonaene-12,14-dione](/img/structure/B1248063.png)
